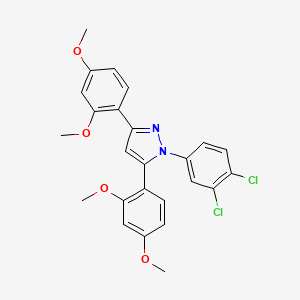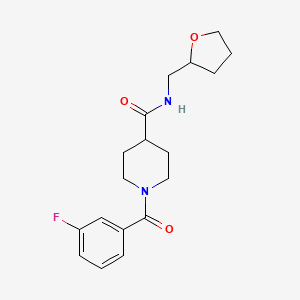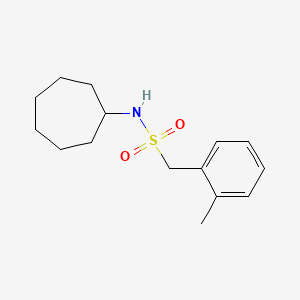![molecular formula C14H21ClN2O2 B4754383 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4754383.png)
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
説明
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in many physiological processes, including glucose and lipid metabolism, autophagy, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
作用機序
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK by binding to the γ subunit of the enzyme. This results in conformational changes that promote the phosphorylation of the α subunit by upstream kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). AMPK activation leads to the inhibition of anabolic pathways, such as protein synthesis and lipid synthesis, and the stimulation of catabolic pathways, such as glucose uptake and fatty acid oxidation. The net effect is a decrease in cellular energy expenditure and an increase in energy production.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic applications. In addition to its effects on AMPK, 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to activate the sirtuin family of deacetylases, which are involved in the regulation of cellular metabolism and aging. 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. This leads to a decrease in lipid accumulation and an increase in fatty acid oxidation.
実験室実験の利点と制限
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several advantages for use in lab experiments. It is a small molecule with good solubility in water and organic solvents, which makes it easy to work with. It is also relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has some limitations. It can be difficult to obtain in large quantities, and its effects can be variable depending on the cell type and experimental conditions used.
将来の方向性
There are many potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the effects of 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide on autophagy and mitochondrial biogenesis. 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to have anti-inflammatory effects, and further research in this area may lead to the development of new therapies for inflammatory diseases. Finally, the potential use of 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK in a dose-dependent manner and increases glucose uptake in skeletal muscle cells. In vivo studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide improves glucose tolerance and insulin sensitivity in obese mice and rats. 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSKMFLHXFGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4754302.png)

![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)


![4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4754328.png)
methyl]-1(2H)-phthalazinone](/img/structure/B4754340.png)
![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4754344.png)
![6-benzyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4754351.png)


![2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B4754377.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4754394.png)
![N-[2-(phenylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4754407.png)